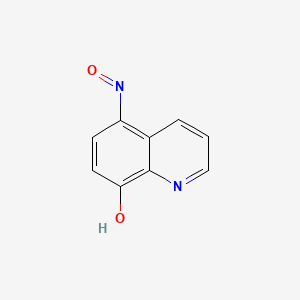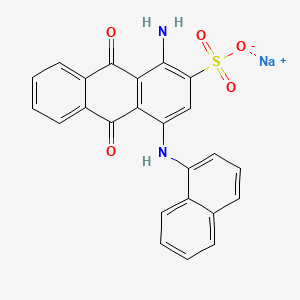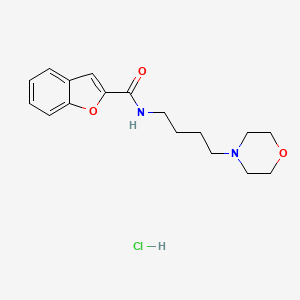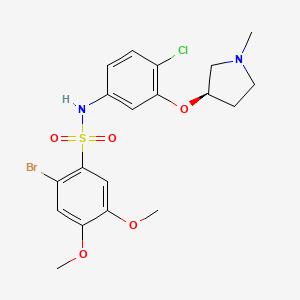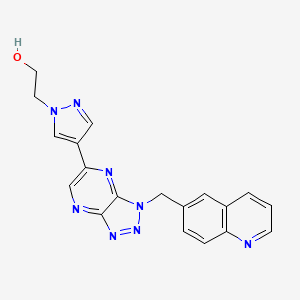
PF-04217903
Übersicht
Beschreibung
PF-04217903 is a novel ATP-competitive small-molecule inhibitor of the c-Met kinase. The c-Met pathway has been implicated in various human cancers due to its critical role in tumor growth, invasion, and metastasis. This compound has shown more than 1,000-fold selectivity for c-Met compared with over 150 kinases, making it one of the most selective c-Met inhibitors described to date .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: PF-04217903 is synthesized through a series of chemical reactions involving the formation of a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring to form benzo[b]azabenzene . The synthesis involves multiple steps, including the formation of intermediates and their subsequent reactions under controlled conditions.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reactions and achieve the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: PF-04217903 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen können durchgeführt werden, um bestimmte Atome oder Gruppen innerhalb des Moleküls zu ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt.
Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln oder Nukleophilen unter kontrollierten Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
PF-04217903 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den c-Met-Signalweg und seine Rolle in verschiedenen chemischen Reaktionen zu untersuchen.
Biologie: In biologischen Studien eingesetzt, um die Auswirkungen der c-Met-Inhibition auf zelluläre Prozesse wie Proliferation, Migration und Invasion zu untersuchen
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krebserkrankungen untersucht, die eine c-Met-Dysregulation aufweisen. .
Industrie: In der Entwicklung gezielter Therapien und als Referenzverbindung in der Wirkstoffforschung und -entwicklung eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der c-Met-Kinase. Der c-Met-Rezeptor-Tyrosinkinase wird häufig in späten Stadien des menschlichen Krebses mutiert oder abnorm aktiviert und spielt eine entscheidende Rolle bei der Tumorprogression, dem invasiven Wachstum und der Angiogenese . This compound hemmt die c-Met-Phosphorylierung, was zur Unterdrückung nachgeschalteter Signalwege führt, die an der Proliferation, dem Überleben, der Migration und der Invasion von Tumorzellen beteiligt sind . Darüber hinaus zeigt es antiangiogene Eigenschaften, indem es die Mikrovaskulardichte von Tumoren und die Plasmaspiegel von vaskulärem endothelialen Wachstumsfaktor A und Interleukin-8 reduziert .
Wirkmechanismus
PF-04217903 exerts its effects by selectively inhibiting the c-Met kinase. The c-Met receptor tyrosine kinase is frequently mutated or abnormally activated in late-stage human cancers and plays a critical role in tumor progression, invasive growth, and angiogenesis . This compound inhibits c-Met phosphorylation, leading to the suppression of downstream signaling pathways involved in tumor cell proliferation, survival, migration, and invasion . Additionally, it exhibits antiangiogenic properties by reducing tumor microvessel density and plasma levels of vascular endothelial growth factor A and interleukin-8 .
Vergleich Mit ähnlichen Verbindungen
PF-04217903 ist aufgrund seiner hohen Selektivität für c-Met im Vergleich zu anderen Kinasen einzigartig. Ähnliche Verbindungen umfassen:
Cabozantinib: Ein Multikinase-Inhibitor, der c-Met und andere Kinasen angreift, aber nicht die hohe Selektivität von this compound aufweist.
Crizotinib: Ein weiterer c-Met-Inhibitor mit einem breiteren Kinase-Inhibitionsprofil im Vergleich zu this compound.
Diese Vergleiche unterstreichen die Einzigartigkeit von this compound in Bezug auf seine Selektivität und Potenz als c-Met-Inhibitor.
Eigenschaften
IUPAC Name |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUGYOXRHVNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026097 | |
| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956905-27-4 | |
| Record name | PF-04217903 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04217903 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12848 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04217903 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
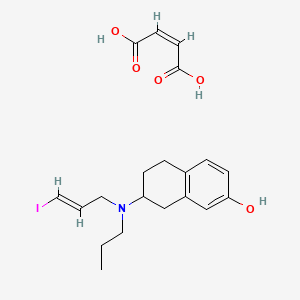


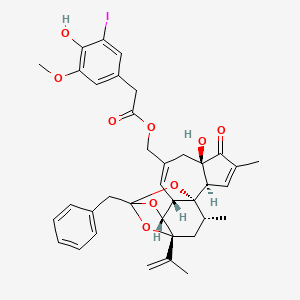

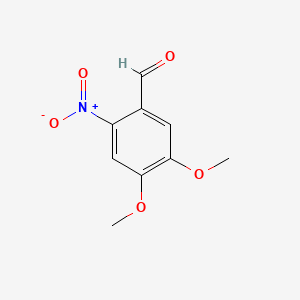
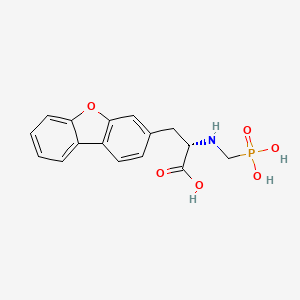
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)
